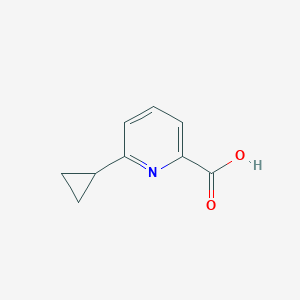
6-环丙基吡啶甲酸
描述
6-Cyclopropylpicolinic acid is a chemical compound with the CAS Number: 1256793-43-7 . It has a molecular weight of 163.18 and its IUPAC name is 6-cyclopropyl-2-pyridinecarboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Cyclopropylpicolinic acid is 1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
6-Cyclopropylpicolinic acid is a solid at ambient temperature . It has a molecular weight of 163.18 and its density is 1.3±0.1 g/cm3 . The boiling point is 345.7±30.0 °C .科学研究应用
化学合成和官能化
6-环丙基吡啶甲酸及其衍生物已在各种化学合成中得到探索,展示了该化合物在有机化学中的多功能性。一项研究详细介绍了一种Pd催化的、吡啶酰胺促进的、高效的环丙烷C-H芳基化反应,突出了一种制备顺式取代环丙基吡啶酰胺的方法,强调了从6-环丙基吡啶甲酸或其类似物中创造结构多样化分子的潜力(D. Roman, A. Charette, 2013)。同样,合成和生物评价含环丙基基团的溴酚衍生物揭示了它们对治疗神经退行性疾病中相关酶的有效抑制作用,展示了环丙基含化合物在药物化学中的另一应用途径(M. Boztaş等,2019)。
阴离子结合和选择性
研究还集中在含有6-氨基吡啶甲酸的环肽衍生受体的阴离子结合性质上,展示了其在水中对硫酸盐阴离子的高选择性。这种选择性对于开发传感器和分离技术至关重要,其中区分类似阴离子是至关重要的。该研究强调了在创建有效的阴离子受体中的结构设计的重要性(A. Schaly et al., 2013)。
光化学研究
已对与6-环丙基吡啶甲酸相关的化合物1-环丙基-6-氟-1,4-二氢-4-氧-7-(哌嗪-1-基)喹啉-3-羧酸的光化学进行了研究,揭示了氟喹诺酮的光诱导反应的见解。这类研究对于了解药物化合物在环境条件下的稳定性和降解途径至关重要(M. Mella, E. Fasani, A. Albini, 2001)。
除草剂开发
在农业领域,对新型氟吡啶酸酯类除草剂的研究突显了氟烷基炔亚胺环化合成4-氨基-5-氟吡啶酸酯的实用性,表明环丙基吡啶甲酸衍生物在开发新型除草剂中的作用。这些进展有助于持续寻找更有效和选择性更高的除草剂,解决全球农业挑战(Peter L Johnson et al., 2015)。
作用机制
Target of action
Picolinic acid is a pyridine carboxylate metabolite of tryptophan. It primarily targets zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .
Mode of action
Picolinic acid works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, inhibiting function .
Result of action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It acts as an anti-infective and immunomodulator .
生化分析
Biochemical Properties
6-Cyclopropylpicolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair. The nature of these interactions often involves binding to the active sites of these proteins, altering their conformation and function .
Cellular Effects
6-Cyclopropylpicolinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in immune responses and metabolic pathways. This modulation can lead to changes in cell behavior, such as altered proliferation rates and metabolic activity .
Molecular Mechanism
The molecular mechanism of 6-Cyclopropylpicolinic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclopropylpicolinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Cyclopropylpicolinic acid remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the duration and conditions of exposure .
Dosage Effects in Animal Models
The effects of 6-Cyclopropylpicolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced immune responses or improved metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .
Metabolic Pathways
6-Cyclopropylpicolinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids, nucleotides, and other biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may influence the citric acid cycle by modulating the activity of key enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 6-Cyclopropylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 6-Cyclopropylpicolinic acid can affect its accumulation and activity within cells, influencing its overall efficacy .
Subcellular Localization
6-Cyclopropylpicolinic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby affecting its biochemical and cellular effects .
属性
IUPAC Name |
6-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQDXBQQWQLBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
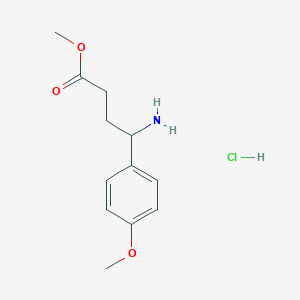
![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)
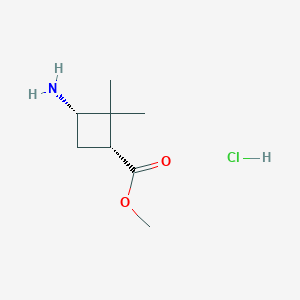
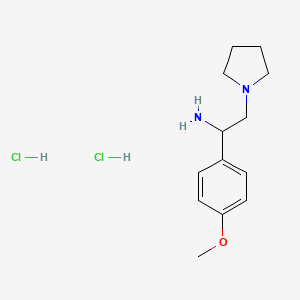
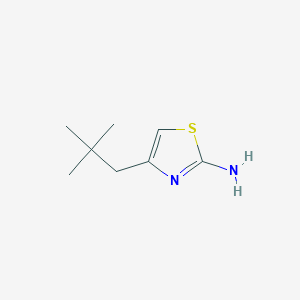
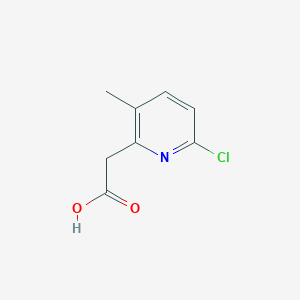
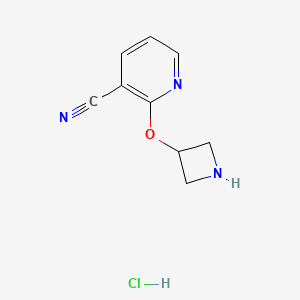

![3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid](/img/structure/B1470168.png)
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)
